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Compound of Interest

Compound Name:
2-Pyrazoline, 4-ethyl-1-methyl-5-

propyl-

Cat. No.: B077049 Get Quote

Introduction

2-Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic

compounds that have garnered significant attention in medicinal chemistry and drug

development due to their diverse pharmacological activities. The precise structural elucidation

of novel 2-pyrazoline derivatives is paramount for understanding their structure-activity

relationships and ensuring their quality and purity. This technical guide provides an in-depth

overview of the spectroscopic characterization of 2-pyrazoline derivatives, with a specific focus

on the anticipated data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline. This document is intended

for researchers, scientists, and drug development professionals engaged in the synthesis and

analysis of heterocyclic compounds.

Predicted Spectroscopic Data for 4-ethyl-1-methyl-5-
propyl-2-pyrazoline
While specific experimental data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline is not readily

available in the public domain, based on the analysis of structurally similar compounds, a

predictive summary of its key spectroscopic features can be compiled. The following tables

outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
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Protons Multiplicity
Predicted Chemical Shift
(δ, ppm)

CH (C5) dd ~4.5 - 5.0

CH (C4) m ~2.8 - 3.2

CH₂ (C4-ethyl) q ~1.6 - 1.8

CH₃ (C4-ethyl) t ~0.9 - 1.1

N-CH₃ s ~2.5 - 2.8

CH₂ (C5-propyl, α) m ~1.4 - 1.6

CH₂ (C5-propyl, β) m ~1.3 - 1.5

CH₃ (C5-propyl, γ) t ~0.8 - 1.0

CH₂ (C3) t ~3.0 - 3.4

Note: Chemical shifts are referenced to TMS in CDCl₃. dd = doublet of doublets, m = multiplet,

q = quartet, t = triplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
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Carbon Predicted Chemical Shift (δ, ppm)

C=N (C3) ~155 - 160

CH (C5) ~70 - 75

CH (C4) ~50 - 55

CH₂ (C3) ~40 - 45

N-CH₃ ~35 - 40

CH₂ (C4-ethyl) ~25 - 30

CH₃ (C4-ethyl) ~10 - 15

CH₂ (C5-propyl, α) ~30 - 35

CH₂ (C5-propyl, β) ~20 - 25

CH₃ (C5-propyl, γ) ~10 - 15

Table 3: Predicted IR and Mass Spectrometry Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline

Spectroscopic Technique Feature Predicted Value

IR Spectroscopy C=N Stretch 1590 - 1620 cm⁻¹

C-N Stretch 1200 - 1250 cm⁻¹

C-H Stretch (Aliphatic) 2850 - 3000 cm⁻¹

Mass Spectrometry Molecular Ion [M]⁺ m/z 154

Common Fragments

Fragments corresponding to

the loss of ethyl, propyl, and

methyl groups.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of 2-pyrazoline derivatives.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-pyrazoline derivative

in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane

(TMS) is typically used as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher, is employed.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for all carbon atoms. A larger number of scans is usually

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent

and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule. For 2-pyrazolines, the C=N stretching vibration is of

particular importance.
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3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which

often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization

technique suitable for a wider range of compounds and typically provides a strong molecular

ion peak.

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), and ion trap.

Data Analysis: Determine the molecular weight of the compound from the molecular ion

peak. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a newly synthesized 2-pyrazoline derivative.
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Analytical workflow for spectroscopic characterization.

This comprehensive approach, combining predictive data with standardized experimental

protocols, provides a robust framework for the structural characterization of novel 2-pyrazoline

derivatives, thereby accelerating the drug discovery and development process.

To cite this document: BenchChem. [Spectroscopic Profiling of 2-Pyrazoline Derivatives: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077049#spectroscopic-data-nmr-ir-mass-for-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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